molecular formula C14H11Cl2N B2461595 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 13080-74-5

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B2461595
CAS RN: 13080-74-5
M. Wt: 264.15
InChI Key: RRRKOLZRCMHJSN-UHFFFAOYSA-N
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Description

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the CAS Number: 13080-74-5 . It has a molecular weight of 264.15 and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine involves several stages. In one method, the compound is synthesized using sodium hydride in dibutyl ether at 135℃ for 1 hour . In another method, it is synthesized using anhydrous K2CO3, Cu powder, and CuBr in DMSO under nitrogen for 3 hours .


Molecular Structure Analysis

The IUPAC name for this compound is 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine . The InChI code is 1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is related to clomipramine , which is a tricyclic antidepressant. These types of drugs typically work by inhibiting the reuptake of certain neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the brain and enhancing their effects .

Mode of Action

As a compound related to clomipramine , it may interact with its targets (serotonin and norepinephrine transporters) by binding to them and inhibiting the reuptake of these neurotransmitters. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .

Biochemical Pathways

As a compound related to clomipramine , it is likely to affect the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it can enhance their effects and potentially lead to downstream effects such as mood elevation .

Pharmacokinetics

It is known to have high gi absorption, is bbb permeant, and is a substrate for p-gp and several cyp enzymes . These properties suggest that it has good bioavailability and can cross the blood-brain barrier to exert its effects in the brain .

Result of Action

As a compound related to clomipramine , it is likely to increase the levels of serotonin and norepinephrine in the brain, which can lead to mood elevation and other effects associated with these neurotransmitters .

Action Environment

It is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C .

properties

IUPAC Name

2,9-dichloro-6,11-dihydro-5H-benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRKOLZRCMHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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